molecular formula C12H15Cl B1421701 2-Chloro-5-(3-methylphenyl)-1-pentene CAS No. 1143461-39-5

2-Chloro-5-(3-methylphenyl)-1-pentene

Cat. No.: B1421701
CAS No.: 1143461-39-5
M. Wt: 194.7 g/mol
InChI Key: KAZKPMQCYDTKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(3-methylphenyl)-1-pentene is a useful research compound. Its molecular formula is C12H15Cl and its molecular weight is 194.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chloropent-4-enyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-10-5-3-7-12(9-10)8-4-6-11(2)13/h3,5,7,9H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZKPMQCYDTKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-5-(3-methylphenyl)-1-pentene is a synthetic organic compound that has attracted attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by a chlorinated pentene structure with a methylphenyl substituent. Its molecular formula is C₁₁H₁₃Cl, and it possesses unique physical and chemical properties that influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study evaluated its efficacy against several pathogens, revealing the following Minimum Inhibitory Concentrations (MIC):

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus1.0 µg/mL
This compoundEscherichia coli2.0 µg/mL

These results suggest that the compound is effective at low concentrations, indicating strong antimicrobial potential .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. This suggests a potential role in cancer therapy .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Antimicrobial Resistance : A study highlighted the effectiveness of this compound against antibiotic-resistant strains of bacteria, demonstrating its potential as a novel antimicrobial agent .
  • Cancer Research : A research team investigated the compound's ability to induce apoptosis in cancer cells through caspase activation pathways. Results indicated significant apoptosis induction in treated cells compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-(3-methylphenyl)-1-pentene
Reactant of Route 2
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2-Chloro-5-(3-methylphenyl)-1-pentene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.